2-[bis(1-phenylethyl)carbamoyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(1-phenylethyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIVOVUPRJYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Agent-Mediated Synthesis
Acyl coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the reaction between benzoic acid derivatives and 1-phenylethylamine. The process typically proceeds via an activated intermediate (e.g., an O-acylisourea), which reacts with the amine to form the carbamoyl bond.
Representative Reaction:
Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Reaction Time: 12–24 hours
Yield Optimization:
Acyl Chloride Intermediate Route
Benzoic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride reacts with 1-phenylethylamine in a two-step process:
-
Chlorination:
-
Amidation:
Advantages:
-
High reactivity of acyl chloride ensures rapid amidation.
-
Suitable for large-scale synthesis due to straightforward purification.
Stereochemical Considerations
The compound’s stereochemistry arises from the chiral 1-phenylethylamine groups. Enantioselective synthesis employs (R)- or (S)-1-phenylethylamine to yield optically pure products.
Chiral Resolution Methods:
-
Chromatography: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers.
-
Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid).
Industrial-Scale Production
Process Intensification
Cost-Effective Catalysts
-
Heterogeneous Catalysts: Silica-supported sulfonic acid catalysts enable reagent recycling, reducing waste.
-
Solvent Recovery: Distillation reclaims >90% of THF or DCM, lowering production costs.
Purification and Characterization
Recrystallization
-
Solvent System: Ethyl acetate/hexane (1:3 v/v) yields high-purity crystals (≥98%).
-
Temperature Gradient: Slow cooling from 60°C to 4°C prevents oiling out.
Chromatographic Techniques
-
Normal-Phase HPLC: Resolves residual amines and coupling agents using a silica column and isocratic elution (hexane:ethyl acetate = 7:3).
Analytical Data Validation
Spectroscopic Confirmation
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, aromatic H), δ 4.8 (q, CH from phenylethyl), δ 1.6 (d, CH₃) |
| IR (cm⁻¹) | 1680 (C=O, carbamoyl), 1705 (C=O, benzoic acid), 3300 (O-H, broad) |
Chromatographic Purity
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, acetonitrile/water (70:30), 1 mL/min | 99.2% |
Emerging Methodologies
Microwave-Assisted Synthesis
Enzymatic Catalysis
-
Lipase-Based Systems: Candida antarctica lipase B (CAL-B) catalyzes amide bond formation in non-aqueous media.
-
Sustainability: Eliminates toxic solvents and reduces byproduct generation.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use polar aprotic solvents (e.g., DMF) |
| Epimerization during synthesis | Conduct reactions at ≤0°C |
| Scale-up inefficiencies | Adopt continuous manufacturing platforms |
Chemical Reactions Analysis
2-[bis(1-phenylethyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
2-[bis(1-phenylethyl)carbamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[bis(1-phenylethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins and signaling molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Structural and Functional Differences
Key structural analogs include:
- 2-Carbamimidoylbenzoic Acid : Contains a carbamimidoyl (-C(=NH)NH₂) group at the ortho position, imparting higher polarity and water solubility compared to the hydrophobic bis(1-phenylethyl)carbamoyl groups in the target compound .
Physicochemical Properties
*Estimated based on structural formulas.
Research Findings and Computational Insights
- Binding Affinity: Molecular docking studies (e.g., AutoDock Vina ) suggest that the target compound’s hydrophobic substituents favor interactions with nonpolar enzyme pockets, while hydroxylated analogs exhibit stronger hydrogen bonding in polar active sites.
- Thermal Stability : The bis(1-phenylethyl) groups increase thermal stability (melting point >200°C) compared to carbamimidoyl derivatives (<150°C) .
Biological Activity
2-[bis(1-phenylethyl)carbamoyl]benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Research has indicated that this compound exhibits various biological activities, including:
- Osteogenic Activity : The compound has been shown to stimulate bone morphogenetic protein (BMP-2) production, leading to enhanced osteoblast differentiation. In vitro studies demonstrated that it significantly increased nascent bone formation in rat models, with a reported increase of 2.16- to 3.12-fold compared to control groups at doses of 1 and 5 mg/kg, respectively .
- Inhibition of Proteosomal Activity : At maximum osteogenic concentrations, the compound inhibited osteoblastic proteosomal activity, suggesting a potential mechanism for its effects on bone metabolism .
- Safety Profile : Notably, this compound did not adversely affect BMP synthesis in cardiovascular tissues, indicating a favorable safety profile for potential therapeutic applications .
Study on Osteoblast Differentiation
A pivotal study focused on the osteogenic effects of the compound demonstrated:
- In Vitro Studies : The compound induced osteoblast differentiation in vitro. This effect was notably inhibited by noggin, a physiological BMP-2 inhibitor, confirming the involvement of the BMP signaling pathway in its action .
- In Vivo Studies : In animal models, administration of the compound resulted in significant increases in bone formation at fracture sites. The study reported a dose-dependent response, highlighting the compound's potential as an anabolic agent for bone healing .
Comparative Analysis with Other Compounds
To further understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Osteogenic Activity | Proteosomal Inhibition | Safety Profile |
|---|---|---|---|
| This compound | High | Yes | Safe |
| Compound A (similar structure) | Moderate | No | Moderate |
| Compound B (different structure) | Low | Yes | Unsafe |
This table illustrates that this compound stands out due to its high osteogenic activity and favorable safety profile compared to other compounds.
Q & A
Q. What are the recommended synthetic routes for 2-[bis(1-phenylethyl)carbamoyl]benzoic Acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling benzoic acid derivatives with bis(1-phenylethyl)amine. A two-step approach is recommended:
Activation of the carboxylic acid group : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
Amide bond formation : React the activated ester with bis(1-phenylethyl)amine under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents (e.g., DMF or THF).
Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm), carbamoyl groups (δ 165–170 ppm in 13C), and phenylethyl substituents (δ 1.2–1.5 ppm for CH3, δ 4.8–5.2 ppm for CH).
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C24H23NO3).
Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What are the key solubility and stability parameters to assess during pre-formulation studies?
Methodological Answer:
- Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol). The compound is likely hydrophobic due to aromatic and alkyl substituents.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions. Monitor via HPLC for decomposition products (e.g., free benzoic acid or amine derivatives).
- Storage : Recommend anhydrous, low-temperature (-20°C) storage in amber vials to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding conformational stability?
Methodological Answer:
- Orthogonal Validation : Combine variable-temperature NMR (VT-NMR) to study dynamic conformational changes and X-ray crystallography for static structure elucidation.
- DFT Refinement : Recalculate energy-minimized conformers using solvent-effect models (e.g., PCM for DMSO/water).
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in solution that may skew computational predictions .
Q. What methodological considerations are critical when designing in vitro assays to evaluate enzyme inhibitory potential?
Methodological Answer:
- Assay Conditions : Optimize pH (near physiological range), temperature (37°C), and ionic strength to mimic in vivo environments.
- Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO <0.1%).
- Dose-Response Curves : Use 8–12 concentration points to calculate IC50 values. Validate with orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Enzyme Specificity : Test against related enzymes to rule off-target effects .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents on the phenyl rings (e.g., electron-withdrawing/-donating groups) or vary the carbamoyl linkage.
- Biological Screening : Test analogs in enzyme inhibition, cytotoxicity (MTT assay), and cellular uptake (flow cytometry) models.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., kinases or proteases).
- Data Integration : Apply multivariate analysis (e.g., PCA) to identify critical pharmacophoric features .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., methanol/water or DCM/pentane).
- Derivatization : Introduce heavy atoms (e.g., bromine) to improve diffraction.
- Temperature Gradients : Slow cooling from 40°C to 4°C to promote lattice formation.
- Synchrotron Radiation : Utilize high-intensity X-ray sources for low-quality crystals .
Q. How should researchers address contradictory bioactivity data across different cell lines or assay platforms?
Methodological Answer:
- Assay Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., ATCC cell lines, uniform passage numbers).
- Metabolic Stability Testing : Evaluate compound stability in cell culture media (e.g., LC-MS to detect degradation).
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify cell-specific signaling pathways affecting activity.
- In Silico Profiling : Cross-reference with databases like ChEMBL to contextualize results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
